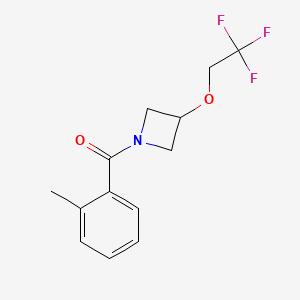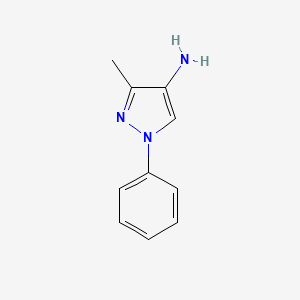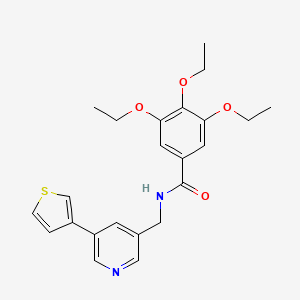![molecular formula C17H10FN3O3S B2464623 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide CAS No. 865248-81-3](/img/structure/B2464623.png)
(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound. This moiety is often found in various pharmaceuticals and dyes due to its ability to form stable aromatic systems . The compound also contains a nitrobenzamide group, which is a common functional group in organic chemistry and is often used in the synthesis of various pharmaceuticals .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the nitro group could be reduced to an amine, and the alkyne could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the nitro group and the alkyne could affect its reactivity, solubility, and other properties .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Microwave Induced Synthesis for Antimicrobial Applications : A study by Desai, Rajpara, and Joshi (2013) in the Journal of Fluorine Chemistry reported the synthesis of fluorobenzamides containing thiazole, demonstrating significant antimicrobial activity against various bacteria and fungi. The presence of a fluorine atom was crucial for enhancing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).
Anti-Microbial Study of Substituted Benzothiazoles : Anuse et al. (2019) synthesized derivatives of benzothiazoles and evaluated their antimicrobial activity, highlighting the compound's efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
Antimicrobial Agents : Liaras et al. (2011) synthesized benzothiazole derivatives with antimicrobial properties, showing potent activity against various microorganisms, often surpassing reference drugs in effectiveness (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).
Cancer Research Applications
Isoxazole Derivatives for Cancer Cell Treatment : Kumbhare et al. (2014) studied isoxazole derivatives of benzothiazoles for their cytotoxicity against cancer cell lines. These compounds were effective, particularly against the Colo205 cell line, and induced G2/M cell cycle arrest (Kumbhare, Dadmal, Devi, Kumar, Kosurkar, Chowdhury, Appalanaidu, Rao, Ramaiah, & Bhadra, 2014).
Anticancer Agents : Bolakatti et al. (2014) synthesized a series of benzothiazole derivatives and evaluated their in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) and human cancer cell lines, MCF-7 and HeLa, revealing their potential as anticancer agents (Bolakatti, Badiger, Katagi, & Miskin, 2014).
Chemical Synthesis and Analysis
Synthesis and Characterization : Manolov, Ivanov, and Bojilov (2021) prepared a derivative of flurbiprofen through a reaction with benzo[d]thiazol-2-amine. The resulting compound was analyzed using various spectroscopic techniques (Manolov, Ivanov, & Bojilov, 2021).
Quality Control Methods in Anticonvulsants : Sych, Bevz, Sych, Rakhimova, Yaremenko, and Perekhoda (2018) developed quality control methods for a promising anticonvulsant compound derived from thiadiazole. This involved the study of physical-chemical properties and spectral characteristics (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Fluorescent Sensor Applications
- Fluorescent Sensors for Metal Ions : Suman, Bubbly, Gudennavar, and Gayathri (2019) designed benzimidazole/benzothiazole-based azomethines as fluorescent sensors for Al3+ and Zn2+ ions. Their study provided insights into the solvatochromic behavior and excited state dynamics of these fluorophores (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O3S/c1-2-9-20-15-13(18)7-4-8-14(15)25-17(20)19-16(22)11-5-3-6-12(10-11)21(23)24/h1,3-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAZZJDXKXJJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2464540.png)
![2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol](/img/structure/B2464541.png)
![2-[(2,6-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid](/img/structure/B2464542.png)

![2-((2,5-dimethylbenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2464548.png)
![1-(3,4-Dimethoxybenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2464549.png)


![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2464552.png)
![(1R,5S)-8-(2,5-dimethylbenzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2464554.png)

![4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2464557.png)


